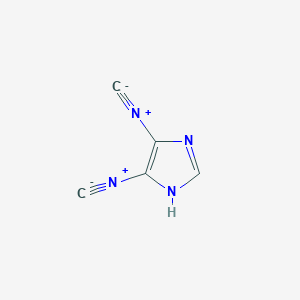
4,5-diisocyano-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diisocyano-1H-imidazole: is a heterocyclic compound that features two isocyano groups attached to the imidazole ring. Imidazoles are an important class of compounds in organic chemistry due to their presence in many biologically active molecules and their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diisocyano-1H-imidazole can be achieved through various methods. One common approach involves the reaction of aromatic aldehydes with 2,3-diaminomaleonitrile (DAMN) using nitric acid as a catalyst under microwave-assisted conditions. This method offers advantages such as shorter reaction times, higher yields, and cleaner reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diisocyano-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isocyano groups.
Substitution: The isocyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .
Scientific Research Applications
Chemistry: 4,5-Diisocyano-1H-imidazole is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of isocyano groups can enhance the compound’s binding affinity to biological targets .
Medicine: Imidazole derivatives, including this compound, are investigated for their potential therapeutic properties. They are explored as candidates for drug development, particularly in the treatment of infections and cancer .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4,5-diisocyano-1H-imidazole involves its interaction with molecular targets through the isocyano groups. These groups can form strong bonds with metal ions and other electrophilic centers, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s effects are mediated through pathways involving metal coordination and covalent modification of target molecules .
Comparison with Similar Compounds
4,5-Dicyanoimidazole: Similar in structure but with cyano groups instead of isocyano groups.
2-Aryl-4,5-dicarbonitrile imidazoles: These compounds have aryl groups attached to the imidazole ring and exhibit different reactivity and applications.
Uniqueness: 4,5-Diisocyano-1H-imidazole is unique due to the presence of isocyano groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where strong coordination with metals or electrophiles is required .
Properties
Molecular Formula |
C5H2N4 |
|---|---|
Molecular Weight |
118.10 g/mol |
IUPAC Name |
4,5-diisocyano-1H-imidazole |
InChI |
InChI=1S/C5H2N4/c1-6-4-5(7-2)9-3-8-4/h3H,(H,8,9) |
InChI Key |
MOELGACGLQHYAV-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C(N=CN1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















